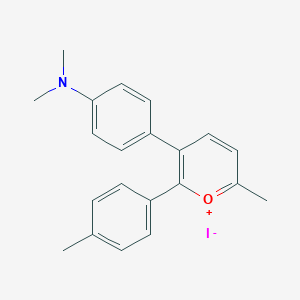

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide (known as MMDPPI) is a synthetic organic compound that belongs to the pyrylium family. It is a fluorescent dye that is commonly used in scientific research for imaging and labeling purposes. MMDPPI is a popular choice because of its unique properties, such as high quantum yield, photostability, and low toxicity.

Scientific Research Applications

MMDPPI is widely used in scientific research as a fluorescent probe for imaging and labeling applications. It can be used to label proteins, DNA, and RNA in living cells and tissues. MMDPPI has been used in various fields of research such as cell biology, neuroscience, and biochemistry. It has been used to study the dynamics of protein-protein interactions, membrane trafficking, and gene expression.

Mechanism Of Action

The mechanism of action of MMDPPI is based on its ability to bind to biological molecules such as proteins and nucleic acids. MMDPPI is a cationic dye that binds to negatively charged molecules through electrostatic interactions. Once bound, MMDPPI emits fluorescence when excited by light. The fluorescence signal can be used to visualize the location and movement of the labeled molecules.

Biochemical And Physiological Effects

MMDPPI has low toxicity and does not have any significant biochemical or physiological effects on living cells or tissues. It has been shown to be non-cytotoxic and non-mutagenic in vitro and in vivo. However, it is important to note that the concentration and duration of exposure can affect the viability of cells.

Advantages And Limitations For Lab Experiments

The advantages of using MMDPPI in lab experiments include its high quantum yield, photostability, and low toxicity. It is also easy to use and can be readily synthesized in the lab. The limitations of using MMDPPI include its sensitivity to pH and ionic strength, which can affect its binding affinity to biological molecules. It is also important to note that MMDPPI is not suitable for use in live animal studies due to its limited tissue penetration.

Future Directions

For the use of MMDPPI include the development of new fluorescent probes and the use of MMDPPI in the development of new diagnostic and therapeutic tools for diseases.

Synthesis Methods

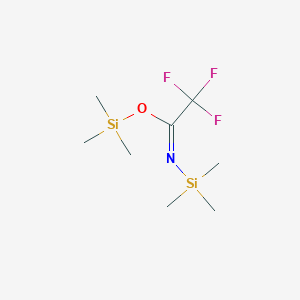

The synthesis of MMDPPI involves the reaction of 2-methyl-4,6-bis(dimethylamino)phenol with iodine in the presence of sulfuric acid. The resulting product is a yellow powder that is soluble in organic solvents such as methanol and acetonitrile. The purity of MMDPPI can be improved by recrystallization or column chromatography.

properties

CAS RN |

151921-86-7 |

|---|---|

Product Name |

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |

Molecular Formula |

C21H22INO |

Molecular Weight |

431.3 g/mol |

IUPAC Name |

N,N-dimethyl-4-[6-methyl-2-(4-methylphenyl)pyrylium-3-yl]aniline;iodide |

InChI |

InChI=1S/C21H22NO.HI/c1-15-5-8-18(9-6-15)21-20(14-7-16(2)23-21)17-10-12-19(13-11-17)22(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 |

InChI Key |

NQEUPWHFPCMOCI-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |

synonyms |

2-Me-bis(diMeNHPh)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)